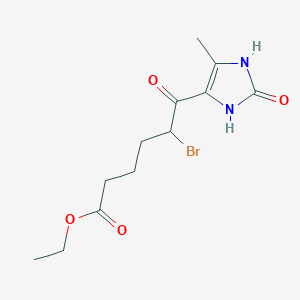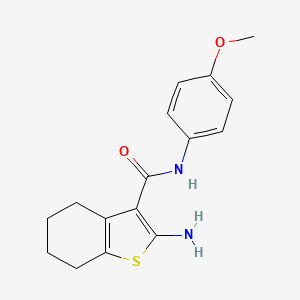![molecular formula C17H13NO4 B2596842 N-[4-(7-羟基-4-氧代色烯-2-基)苯基]乙酰胺 CAS No. 2413874-59-4](/img/structure/B2596842.png)
N-[4-(7-羟基-4-氧代色烯-2-基)苯基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide is a chemical compound that belongs to the class of chromen-2-one derivatives
科学研究应用
N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent.
Biochemistry: It is used in the study of enzyme inhibition and protein interactions.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific optical and electronic characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide typically involves the reaction of 7-hydroxy-4-oxochromen-2-yl derivatives with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties.
作用机制
The mechanism of action of N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in oxidative stress and inflammation.
Modulating Signaling Pathways: The compound may affect signaling pathways related to cell proliferation and apoptosis.
Scavenging Free Radicals: Its antioxidant properties enable it to neutralize free radicals, thereby protecting cells from oxidative damage.
相似化合物的比较
N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share a similar chromen-2-one structure and exhibit comparable biological activities.
Flavonoids: Flavonoids also possess antioxidant and anti-inflammatory properties, making them similar in function to N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide.
Phenolic Compounds: These compounds are known for their antioxidant activity and can be considered similar in terms of their ability to scavenge free radicals.
The uniqueness of N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide lies in its specific structure, which allows for targeted interactions with molecular pathways and its potential for diverse applications in scientific research.
属性
IUPAC Name |
N-[4-(7-hydroxy-4-oxochromen-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10(19)18-12-4-2-11(3-5-12)16-9-15(21)14-7-6-13(20)8-17(14)22-16/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVBYMLHDXGLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2596761.png)
![10-(2,4-difluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2596762.png)




![8-(2-hydroxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596771.png)

![4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2596775.png)




